Tropanalkaloide
Tropane alkaloids are a class of nitrogen-containing organic compounds characterized by the presence of a tropane ring in their molecular structure, which gives them distinct pharmacological properties. These alkaloids are commonly found in plants such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Brugmansia spp. (angel's trumpet). They possess a wide array of biological activities due to their structural uniqueness, including muscarinic and nicotinic receptor interactions.
Structurally, tropane alkaloids exhibit a bicyclic system consisting of an aziridine ring fused to a pyrrolidine ring. This unique topology confers them with significant structural diversity, enabling various physiological effects ranging from hallucinogenic properties to anticholinergic actions. They have been extensively studied for their potential therapeutic applications in treating conditions like Parkinson's disease and Alzheimer’s due to their cholinomimetic (muscarine-like) effects.
From a pharmacological standpoint, these compounds can modulate neurotransmitter systems by affecting the release or binding of acetylcholine at muscarinic receptors. This interaction makes tropane alkaloids valuable tools in the study of neurological functions and potential therapeutic agents for cognitive disorders.

Struktur | Chemischer Name | CAS | MF |
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6-β-Hydroxyltropine | 20698-37-7 | C8H15NO2 |
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(+-)-Tropan-3endo,6exo-diol | 7688-72-4 | C8H15NO2 |
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(+-)-3endo,7exo-Bis-tigloyloxy-tropan-6exo-ol | 65437-06-1 | C18H27NO5 |
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(E)-tropan-3alpha-yl 2-methylbutenoate | 58139-19-8 | C13H21NO2 |
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8-methyl-8-azabicyclo3.2.1octane-3-carboxylic acid | 90608-79-0 | C9H15NO2 |
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6beta,7beta-dihydroxy-3alpha-[(1-methyl-1H-pyrrol-2-yl)carbonyloxy]tropane | 864962-35-6 | C14H20N2O4 |
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8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine | 1249024-78-9 | C8H16N2O2S |
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tert-butyl 3-acetyl-8-azabicyclo[3.2.1]octane-8-carboxylate | 1224194-63-1 | C14H23NO3 |
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83173-57-3 | C25H40NO3 | |
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Ciclotropium | 764602-65-5 | C24H36NO2 |
Verwandte Literatur
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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